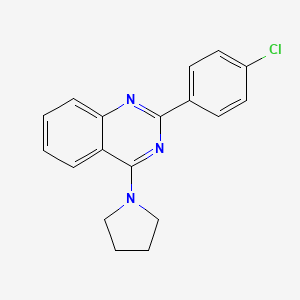

2-(4-氯苯基)-4-(1-吡咯烷基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives are an essential group of compounds widely recognized in medicinal chemistry for their broad spectrum of biological activities. These compounds have been extensively studied for their applications in electronic devices, luminescent elements, and optoelectronic materials due to their unique molecular structure and properties (Lipunova et al., 2018).

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of polyhalogen substrates to create polysubstituted fluorescent quinazolines. Electroluminescent properties are significantly enhanced by incorporating π-extended conjugated systems, and the use of transition-metal-catalyzed reactions has streamlined the synthesis of these scaffolds, providing new pathways to pharmaceutical ingredients (Tamatam et al., 2023).

Molecular Structure Analysis

Quinazoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This structural feature is crucial for their optoelectronic and photophysical properties, making them valuable in the creation of novel materials for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).

Chemical Reactions and Properties

Quinazolines undergo various chemical reactions, including cyclizations and annulations, to form complex polyheterocyclic structures. These reactions are influenced by the structural and electronic effects of reagents, contributing to the diversity and functionality of quinazoline derivatives (Vaskevych et al., 2023).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as their luminescent and electroluminescent behaviors, are directly related to their molecular structure. Incorporating different fragments into the quinazoline scaffold can enhance these properties, enabling the development of materials for advanced electronic applications (Lipunova et al., 2018).

Chemical Properties Analysis

Quinazoline derivatives exhibit a wide range of chemical properties, including the ability to act as ligands in the formation of iridium complexes for OLEDs. Their chemical versatility is also evident in their use as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

科学研究应用

抗分枝杆菌和细胞毒性研究

Dilebo 等人 (2021) 进行的一项研究合成了一系列喹唑啉,评估了其对结核分枝杆菌的抗菌特性以及对 Raw 264.7 巨噬细胞系的细胞毒性。结果显示出有希望的抗分枝杆菌活性,展示了喹唑啉衍生物治疗结核病的潜力 (Dilebo 等人,2021)。

抗菌和抗氧化活性

Kazemi 等人 (2016) 开发了新型吡咯并[1,2-a]喹唑啉衍生物,筛选了其对革兰氏阳性菌和革兰氏阴性菌的体外抗菌活性,以及其抗氧化活性。这项研究表明喹唑啉衍生物在开发新型抗菌剂和抗氧化剂方面的多功能性 (Kazemi 等人,2016)。

光电应用

Lipunova 等人 (2018) 综述了喹唑啉和嘧啶片段并入 π 扩展共轭体系以创建新型光电材料。这些化合物在有机发光二极管、光电转换元件和传感器中得到应用,突显了喹唑啉在材料科学中的广泛用途 (Lipunova 等人,2018)。

合成方法

Movassaghi 和 Hill (2006) 描述了将各种 N-乙烯基和 N-芳基酰胺一步转化为相应的嘧啶和喹唑啉衍生物,展示了这些化合物的有效合成方法。该方法对于快速合成具有潜在生物活性的喹唑啉衍生物具有重要意义 (Movassaghi & Hill,2006)。

抗菌剂

Desai 等人 (2011) 专注于合成二聚体 2-(2-氯苯基)-喹唑啉-4-酮,评估其作为针对各种细菌和真菌菌株的抗菌剂的潜力。该研究确定了几种具有优异或非常好的活性的化合物,强调了喹唑啉衍生物的抗菌潜力 (Desai 等人,2011)。

属性

IUPAC Name |

2-(4-chlorophenyl)-4-pyrrolidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c19-14-9-7-13(8-10-14)17-20-16-6-2-1-5-15(16)18(21-17)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWZHZPBTWALSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)